PNMT Inhibition Potency: 7-Bromo-3-methyl-THIQ vs. Mono-Substituted Analogs
The target compound exhibits a Ki value of 17 nM against human phenylethanolamine N-methyltransferase (hPNMT), measured via radiochemical assay [1]. This represents a 3.3-fold increase in potency compared to the 7-bromo analog lacking the 3-methyl group (Ki = 56 nM) [2], and a 124-fold increase over the 3-methyl analog lacking the 7-bromo group (Ki = 2100 nM) [3]. The combined 3-methyl and 7-bromo substitutions are critical for achieving sub-100 nM inhibitory activity.
| Evidence Dimension | PNMT Inhibitory Potency (Ki) |
|---|---|
| Target Compound Data | Ki = 17 nM |
| Comparator Or Baseline | 7-Bromo-1,2,3,4-tetrahydroisoquinoline: Ki = 56 nM; 3-Methyl-1,2,3,4-tetrahydroisoquinoline: Ki = 2100 nM |
| Quantified Difference | 3.3-fold more potent than 7-bromo analog; 124-fold more potent than 3-methyl analog |
| Conditions | Radiochemical assay; human PNMT; reported in Bioorg. Med. Chem. 2008 |
Why This Matters
For programs targeting catecholamine biosynthesis pathways, the >100-fold potency differential directly impacts in vivo dosing requirements and establishes this specific substitution pattern as a prerequisite for potent enzyme engagement.
- [1] BindingDB. Ki Summary for BDBM50174121 (7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline). View Source
- [2] BindingDB. Ki Summary for BDBM50072977 (7-Bromo-1,2,3,4-tetrahydroisoquinoline). View Source
- [3] BindingDB. Ki Summary for BDBM50023304 (3-Methyl-1,2,3,4-tetrahydroisoquinoline). View Source
